molecular formula C2H6ClO2P B3392499 Methyl methylphosphonochloridate CAS No. 1066-52-0

Methyl methylphosphonochloridate

Cat. No.: B3392499
CAS No.: 1066-52-0
M. Wt: 128.49 g/mol
InChI Key: KKHPDGYJSLZVFZ-UHFFFAOYSA-N
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Description

Methyl methylphosphonochloridate is a chemical compound with the molecular formula C2H6ClO2P. It is known for its use as an intermediate in the synthesis of various organophosphorus compounds. This compound is characterized by its reactivity due to the presence of both a methyl group and a chlorophosphonate group.

Preparation Methods

Methyl methylphosphonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures (0-5°C) to prevent unwanted side reactions. The reaction mixture is then refluxed for several hours, and the product is purified by distillation .

Chemical Reactions Analysis

Methyl methylphosphonochloridate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form methyl methylphosphonic acid and hydrochloric acid.

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphonates.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include water, alcohols, amines, and bases like triethylamine. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl methylphosphonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl methylphosphonochloridate involves its reactivity with nucleophiles. The chlorophosphonate group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic applications to introduce phosphonate groups into organic molecules .

Comparison with Similar Compounds

Methyl methylphosphonochloridate can be compared with other similar compounds such as:

    Isopropyl methylphosphonochloridate:

    Dimethyl methylphosphonate: Used as a flame retardant and plasticizer, it is less reactive than this compound but serves similar industrial purposes.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce phosphonate groups into various organic frameworks .

Properties

IUPAC Name

[chloro(methyl)phosphoryl]oxymethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClO2P/c1-5-6(2,3)4/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHPDGYJSLZVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910045
Record name Methyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-52-0
Record name Methyl methylphosphonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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